Bronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Bromate est un composé qui contient l'anion bromate, BrO₃⁻. Les bromates se forment généralement comme sous-produits lors de l'ozonation de l'eau contenant des ions bromure. Ils sont connus pour leurs fortes propriétés oxydantes et sont utilisés dans diverses applications industrielles. Les bromates sont également considérés comme des cancérogènes potentiels pour l'homme, ce qui a conduit à des réglementations strictes sur leur présence dans l'eau potable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les bromates peuvent être synthétisés en laboratoire en dissolvant du brome dans une solution concentrée d'hydroxyde de potassium. La réaction se déroule via la formation intermédiaire d'hypobromite : [ \text{Br}2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ] [ 3 \text{BrO}^- \rightarrow \text{BrO}_3^- + 2 \text{Br}^- ]

Méthodes de production industrielles

En milieu industriel, les bromates sont souvent produits par électrolyse de solutions contenant des bromures. Ce procédé consiste à faire passer un courant électrique à travers la solution, ce qui oxyde les ions bromure en bromate {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions

Les bromates subissent diverses réactions chimiques, notamment :

Oxydation : Les bromates sont de puissants agents oxydants et peuvent oxyder une large gamme de composés organiques et inorganiques.

Réduction : Les bromates peuvent être réduits en bromures en présence d'agents réducteurs.

Substitution : Les bromates peuvent participer à des réactions de substitution, en particulier en chimie organique.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et divers substrats organiques.

Réduction : Des agents réducteurs tels que le thiosulfate de sodium et le dioxyde de soufre sont souvent utilisés.

Substitution : Les conditions impliquent généralement la présence d'un nucléophile et d'un solvant approprié.

Principaux produits formés

Oxydation : Les principaux produits dépendent du substrat, mais comprennent souvent des composés organiques oxydés et des ions bromure.

Réduction : Le produit principal est le bromure.

Substitution : Les produits varient considérablement en fonction de la réaction spécifique, mais comprennent généralement des composés organiques substitués.

Applications de recherche scientifique

Les bromates ont plusieurs applications de recherche scientifique :

Chimie : Utilisés comme agents oxydants dans diverses réactions chimiques et méthodes analytiques.

Biologie : Étudiés pour leurs effets sur les systèmes biologiques, en particulier leur potentiel cancérigène.

Médecine : Enquêtés pour leurs utilisations thérapeutiques potentielles et leurs effets toxicologiques.

Mécanisme d'action

Le mécanisme par lequel les bromates exercent leurs effets implique leurs fortes propriétés oxydantes. Les bromates peuvent oxyder les composants cellulaires, entraînant un stress oxydatif et des dommages cellulaires potentiels. Ce stress oxydatif est considéré comme un facteur clé dans leur potentiel cancérigène. Les bromates peuvent également interférer avec diverses voies biochimiques, contribuant davantage à leurs effets toxiques .

Applications De Recherche Scientifique

Bromates have several scientific research applications:

Chemistry: Used as oxidizing agents in various chemical reactions and analytical methods.

Biology: Studied for their effects on biological systems, particularly their potential carcinogenicity.

Medicine: Investigated for their potential therapeutic uses and toxicological effects.

Industry: Employed in water treatment processes and as bleaching agents in the paper and textile industries.

Mécanisme D'action

The mechanism by which bromates exert their effects involves their strong oxidizing properties. Bromates can oxidize cellular components, leading to oxidative stress and potential cellular damage. This oxidative stress is believed to be a key factor in their carcinogenic potential. Bromates can also interfere with various biochemical pathways, further contributing to their toxic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Bromate de potassium (KBrO₃) : Un composé de bromate largement utilisé, doté de propriétés et d'applications similaires.

Bromate de sodium (NaBrO₃) : Un autre bromate courant ayant des utilisations similaires.

Unicité

Le Bromate est unique dans ses applications spécifiques et ses considérations réglementaires. Ses fortes propriétés oxydantes en font un élément précieux dans les procédés industriels, mais ses risques potentiels pour la santé nécessitent une manipulation et une réglementation prudentes .

Propriétés

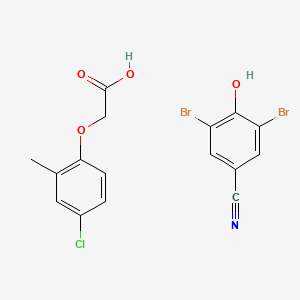

Numéro CAS |

8068-17-5 |

|---|---|

Formule moléculaire |

C16H12Br2ClNO4 |

Poids moléculaire |

477.5 g/mol |

Nom IUPAC |

2-(4-chloro-2-methylphenoxy)acetic acid;3,5-dibromo-4-hydroxybenzonitrile |

InChI |

InChI=1S/C9H9ClO3.C7H3Br2NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-5-1-4(3-10)2-6(9)7(5)11/h2-4H,5H2,1H3,(H,11,12);1-2,11H |

Clé InChI |

OYSRXGQDYWTBQU-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C1=C(C=C(C(=C1Br)O)Br)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol](/img/structure/B12299190.png)

![Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate](/img/structure/B12299195.png)

![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)

![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)

![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)

![5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one](/img/structure/B12299251.png)

![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)

![(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)